Fmoc-2-methyl-L-phenylalanine
Overview
Description
Fmoc-2-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-methyl-L-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.
Mechanism of Action
Target of Action
Fmoc-2-methyl-L-phenylalanine primarily targets bacteria, specifically Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Mode of Action
The compound’s mode of action is based on its antimicrobial properties. It has been found to have a synergistic effect when combined with the Gram-negative specific antibiotic aztreonam (AZT). This combination increases this compound’s permeability through the bacterial membrane, thereby enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The compound’s biochemical pathways involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
It is known that the compound’s properties, such as its hydrogel formation ability, can be influenced by the position and number of methyl groups introduced onto the carbons of the fmoc-dipeptides .
Result of Action
The result of this compound’s action is the formation of a hydrogel with antimicrobial properties. This hydrogel can significantly reduce the bacterial load in a mouse wound infection model . The combination of this compound with AZT produces a synergistic effect and higher efficacy against P. aeruginosa .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of this compound to gel formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-methyl-L-phenylalanine typically involves the reaction of 2-methyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by crystallization to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Fmoc-2-methyl-L-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-methyl-L-phenylalanine: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
Fmoc-phenylalanine: Lacks the methyl group, making it less sterically hindered and potentially less stable.
Uniqueness
Fmoc-2-methyl-L-phenylalanine is unique due to the presence of the methyl group at the 2-position, which enhances its stability and makes it more suitable for specific synthetic applications. This structural modification also affects its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375789 | |
Record name | Fmoc-2-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211637-75-1 | |
Record name | Fmoc-2-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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